In Vivo Antiemetic Efficacy: Dose-Dependent Inhibition of Copper Sulfate-Induced Emesis in Chick Model
The target compound exhibits quantifiable, dose-dependent antiemetic activity in a standardized copper sulfate-induced emesis model in young chicks—an activity profile not demonstrated for curcumin or its demethoxy derivatives . The non-linear dose-response (50.9% inhibition at 20 mg/kg vs. 37.7% at 50 mg/kg) indicates a therapeutic window distinct from typical linear dose-response curves seen with other antiemetic diarylheptanoids, suggesting potential biphasic pharmacology or saturable target engagement . Curcumin at equivalent oral doses (20–100 mg/kg) has not been reported to exhibit antiemetic effects in this model; its primary gastrointestinal effects are limited to anti-inflammatory and cytoprotective mechanisms rather than emesis inhibition .
| Evidence Dimension | Inhibition of copper sulfate-induced emesis (young chick model) |
|---|---|
| Target Compound Data | 50.9% inhibition at 20 mg/kg oral dose; 37.7% inhibition at 50 mg/kg oral dose |
| Comparator Or Baseline | Curcumin: no antiemetic activity reported at equivalent oral doses; gastrointestinal effects restricted to anti-inflammatory/cytoprotective mechanisms |
| Quantified Difference | Target compound: dose-dependent antiemetic activity (peak 50.9%); Curcumin: no quantifiable emesis inhibition |
| Conditions | In vivo: young chick model, copper sulfate (oral) induced emesis; assessment via emetic episode counting |
Why This Matters
This activity differentiates the target compound for antiemetic drug discovery and gastrointestinal pharmacology studies where curcuminoids offer no relevant signal.
